molecular formula C13H26N2O4 B7910844 (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B7910844
M. Wt: 274.36 g/mol
InChI Key: QITBKOUSMJIKRJ-JTQLQIEISA-N
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Description

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a compound that belongs to the class of carbamates Carbamates are widely used in medicinal chemistry due to their stability and ability to modulate biological properties

Preparation Methods

The synthesis of (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves the use of protecting groups for amines, such as the tert-butyloxycarbonyl (Boc) group. The Boc group can be installed on the amine nitrogen under mild conditions and removed with strong acid or heat . Another method involves the use of carbon dioxide-based synthesis, which is a greener and more sustainable approach .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid for deprotection, and p-toluenesulfonyl chloride for activation . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its ability to modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to participate in hydrogen bonding through

Properties

IUPAC Name

tert-butyl N-[(2S)-1-(methoxymethylamino)-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-9(2)7-10(11(16)14-8-18-6)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITBKOUSMJIKRJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCOC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCOC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709924
Record name N~2~-(tert-Butoxycarbonyl)-N-(methoxymethyl)-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87694-50-6
Record name N~2~-(tert-Butoxycarbonyl)-N-(methoxymethyl)-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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